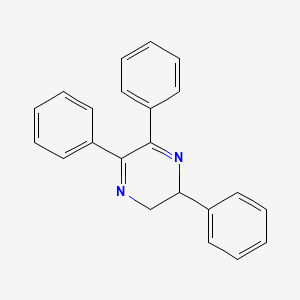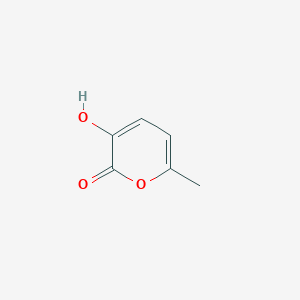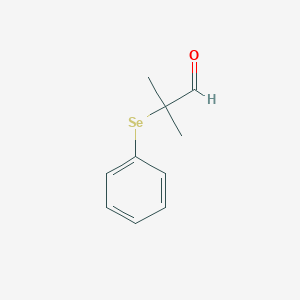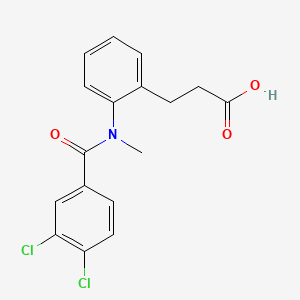![molecular formula C11H11NO2 B14466034 N-Methyl-2-[(prop-2-yn-1-yl)oxy]benzamide CAS No. 66362-35-4](/img/structure/B14466034.png)
N-Methyl-2-[(prop-2-yn-1-yl)oxy]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-2-[(prop-2-yn-1-yl)oxy]benzamide is an organic compound with the molecular formula C11H11NO2 It is a derivative of benzamide, featuring a prop-2-yn-1-yloxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-[(prop-2-yn-1-yl)oxy]benzamide typically involves the reaction of 2-hydroxybenzamide with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature . The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-[(prop-2-yn-1-yl)oxy]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like molecular oxygen under visible light.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Cyclocondensation: The compound can undergo cyclocondensation reactions with other reagents to form heterocyclic compounds.
Common Reagents and Conditions
Oxidation: Molecular oxygen and visible light.
Substitution: N-Bromosuccinimide (NBS) for free radical bromination.
Cyclocondensation: Phenyl isothiocyanate and carbon disulfide in the presence of a base.
Major Products Formed
Oxidation: Formamides.
Substitution: Brominated derivatives.
Cyclocondensation: Thiazolo[3,2-a]benzimidazoles.
Scientific Research Applications
N-Methyl-2-[(prop-2-yn-1-yl)oxy]benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antiulcer properties.
Medicine: Explored for its potential use in drug development, particularly for neurodegenerative disorders.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-2-[(prop-2-yn-1-yl)oxy]benzamide involves its interaction with molecular targets through various pathways:
Enzyme Inhibition: It may inhibit specific enzymes, contributing to its biological activities.
Comparison with Similar Compounds
N-Methyl-2-[(prop-2-yn-1-yl)oxy]benzamide can be compared with other similar compounds:
N-Methyl-N-(prop-2-yn-1-yl)aniline: Similar structure but lacks the benzamide moiety.
Dimethyl 2-(prop-2-yn-1-yl)malonate: Contains a prop-2-yn-1-yl group but differs in the core structure.
Propargylamine derivatives: Such as pargyline, rasagiline, and selegiline, which are used in neurodegenerative disorder treatments.
The uniqueness of this compound lies in its combination of the benzamide core with the prop-2-yn-1-yloxy group, providing distinct chemical and biological properties.
Properties
CAS No. |
66362-35-4 |
|---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
N-methyl-2-prop-2-ynoxybenzamide |
InChI |
InChI=1S/C11H11NO2/c1-3-8-14-10-7-5-4-6-9(10)11(13)12-2/h1,4-7H,8H2,2H3,(H,12,13) |
InChI Key |
RUUBDVYLAOCZFH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1OCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-phenyl-](/img/structure/B14465964.png)
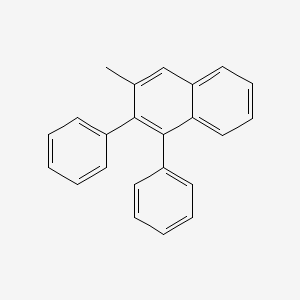
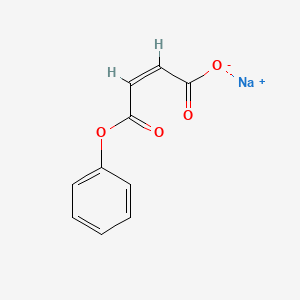
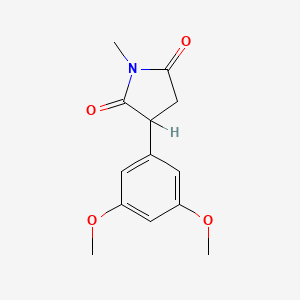
![1-Methylbicyclo[3.2.2]nona-3,6-dien-2-one](/img/structure/B14465988.png)
![Acetic acid;[3-hydroxy-2-(hydroxymethyl)-3-methylbutyl] acetate](/img/structure/B14465990.png)
![Acetic acid, 2,2'-[[4,4'-bis[[6-[[1-hydroxy-4-[[(2-methoxyethoxy)carbonyl]amino]phenyl]amino]-3-sulfo-2-naphthalenyl]azo][1,1'-biphenyl]-3,3'-diyl]bis(oxy)]bis-, disodium salt](/img/structure/B14465993.png)
